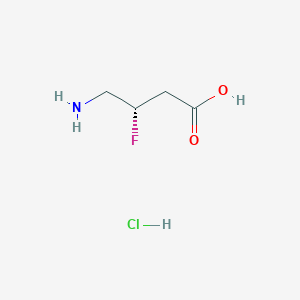

(S)-4-Amino-3-fluorobutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Amino-3-fluorobutanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of butanoic acid, featuring an amino group and a fluorine atom on its carbon chain. The hydrochloride form indicates that it is combined with hydrochloric acid to form a salt, which can enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-fluorobutanoic acid hydrochloride typically involves the introduction of the amino and fluorine groups onto the butanoic acid backbone. One common method is the fluorination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-fluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoic acid derivatives.

Scientific Research Applications

(S)-4-Amino-3-fluorobutanoic acid hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-Amino-3-fluorobutanoic acid hydrochloride include other amino acid derivatives with fluorine substitutions, such as:

- (S)-4-Amino-3-chlorobutanoic acid

- (S)-4-Amino-3-bromobutanoic acid

- (S)-4-Amino-3-iodobutanoic acid

Uniqueness

What sets this compound apart is the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved efficacy in various applications.

Biological Activity

(S)-4-Amino-3-fluorobutanoic acid hydrochloride, often abbreviated as (S)-3-F-GABA, is a fluorinated derivative of gamma-aminobutyric acid (GABA). This compound has garnered attention in pharmacological and biochemical research due to its unique biological activities, particularly its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies, and potential therapeutic applications.

The primary biological activity of this compound is attributed to its role as a substrate for the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is crucial for the metabolism of GABA, the principal inhibitory neurotransmitter in the central nervous system. Research indicates that (S)-4-Amino-3-fluorobutanoic acid can modulate GABA levels by influencing its degradation pathways.

Key Mechanisms:

- Enzyme Interaction : (S)-4-Amino-3-fluorobutanoic acid acts as a substrate for GABA-AT, facilitating the conversion of GABA to succinic semialdehyde. The presence of the fluorine atom alters the binding kinetics and efficiency compared to non-fluorinated analogs .

- Inhibition Studies : Studies show that the (R)-enantiomer exhibits significantly higher efficiency as a substrate for GABA-AT than the (S)-enantiomer. Specifically, the rate of HF elimination from the (R)-enantiomer is at least ten times greater than that from the (S)-enantiomer .

Comparative Biological Activity

The biological activity of (S)-4-Amino-3-fluorobutanoic acid can be contrasted with its enantiomer and other structurally similar compounds.

Comparative Table:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (S)-4-Amino-3-fluorobutanoic acid | C4H8ClFNO2 | Substrate for GABA-AT; modulates GABA metabolism |

| (R)-4-Amino-3-fluorobutanoic acid | C4H8ClFNO2 | More efficient substrate for GABA-AT; inhibits transamination |

| 4-Amino-3-chlorobutanoic acid | C4H8ClNO2 | Similar substrate properties but lacks fluorine's unique effects |

The distinct biological interactions of (S)-4-Amino-3-fluorobutanoic acid highlight its potential therapeutic implications in neuromodulation and treatment strategies for neurological disorders.

Case Studies and Research Findings

Numerous studies have explored the implications of using (S)-4-Amino-3-fluorobutanoic acid in various experimental settings:

- Neurotransmitter Modulation : A study demonstrated that administering (S)-4-Amino-3-fluorobutanoic acid in animal models led to significant alterations in GABA levels, suggesting its potential use in treating conditions characterized by GABAergic dysfunction.

- Pharmacological Applications : Research indicates that this compound may serve as a lead structure for developing new drugs targeting neurological disorders such as epilepsy and anxiety disorders. Its ability to selectively modulate GABA metabolism presents a promising avenue for therapeutic intervention.

- Comparative Efficacy : In comparative studies, it was shown that while both enantiomers interact with GABA-AT, their efficacy varies significantly, with implications for drug design focusing on stereochemistry to enhance therapeutic outcomes .

Properties

Molecular Formula |

C4H9ClFNO2 |

|---|---|

Molecular Weight |

157.57 g/mol |

IUPAC Name |

(3S)-4-amino-3-fluorobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-3(2-6)1-4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 |

InChI Key |

HXWXYDCIPTWHMY-DFWYDOINSA-N |

Isomeric SMILES |

C([C@@H](CN)F)C(=O)O.Cl |

Canonical SMILES |

C(C(CN)F)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.